molecular formula C14H18ClNO B2994093 N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide CAS No. 874595-13-8

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide

Cat. No.: B2994093
CAS No.: 874595-13-8
M. Wt: 251.75
InChI Key: ZDRPERHQZYAPHL-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is a chloroacetamide derivative characterized by a benzyl group and a 1-cyclopropylethyl substituent on the acetamide nitrogen, along with a chlorine atom at the α-position.

Properties

IUPAC Name

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPERHQZYAPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-2-amino-N-(1-cyclopropylethyl)acetamide.

    Substitution: N-benzyl-2-hydroxy-N-(1-cyclopropylethyl)acetamide or N-benzyl-2-amino-N-(1-cyclopropylethyl)acetamide.

Scientific Research Applications

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Biological/Environmental Role Reference
Target Compound Benzyl, 1-cyclopropylethyl, α-chloro ~264.5* Not explicitly stated -
JNS 1-40 (N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide) Benzyl, dihydrodioxin, α-chloro ~358.8 Cancer therapeutic candidate
Compound 10 (Spiro oxazolidinedione derivative) Spiroimidazolidinedione, cyano, benzyl, 1-cyclopropylethyl 442.9 Selective enzyme inhibitor
Group 1 S-metolachlor TPs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) Ethyl-methylphenyl, α-chloro (with hydroxyl/methoxy variants) ~211.7–285.8 Environmental metabolites

*Estimated based on formula C₁₄H₁₇ClN₂O.

Key Observations :

  • Cyclopropylethyl vs.
  • Spiroimidazolidinedione Moiety : Compound 10’s spiro ring system likely enhances selectivity for enzyme targets, as seen in its high purity (96.4%) and inhibitory activity .
  • Environmental Relevance : Group 1 TPs in demonstrate how substituents like hydroxyl or methoxy groups increase polarity, affecting environmental persistence and toxicity .

Biological Activity

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group, a chloro substituent at the nitrogen position, and a cyclopropylethyl moiety. Its molecular formula is C13H16ClNC_{13}H_{16}ClN with a molecular weight of approximately 235.73 g/mol. The presence of the chloro group enhances its reactivity, making it a suitable candidate for further chemical modifications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects. The chloro substituent is known to enhance the lipophilicity, facilitating membrane penetration and interaction with microbial targets .
  • Anticancer Potential : Investigations into its anticancer properties have shown promising results, with mechanisms likely involving the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Anticonvulsant Activity : Similar compounds have been documented to exhibit anticonvulsant properties, suggesting that this compound may also have potential in this area .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It may also interact with various receptors, influencing neurotransmitter systems and potentially affecting conditions such as anxiety or depression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential effectiveness against various pathogens
AnticancerInhibition of cancer cell growth in vitro
AnticonvulsantComparable efficacy to established anticonvulsants

Case Study: Anticancer Activity

In a study focused on the anticancer properties of similar compounds, researchers found that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting the importance of structural features in enhancing biological activity.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity will be crucial for optimizing efficacy.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles will provide essential data for clinical applications.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will enhance our understanding and guide therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via C-amidoalkylation, a method validated for structurally related chloroacetamides. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloroacetamide precursors with benzyl and cyclopropylethyl amines under anhydrous conditions.
  • Solvent optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity while avoiding hydrolysis of the chloroacetamide group .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Yield improvement : Employing catalytic bases (e.g., K₂CO₃) to deprotonate amines and accelerate substitution.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Key methods :

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm and benzyl aromatic protons at δ 7.2–7.4 ppm) and confirm substitution patterns .
  • IR spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved when characterizing this compound’s stereochemistry?

  • Integrated approach :

  • X-ray crystallography : Use SHELXL for high-resolution structure refinement, particularly to resolve cyclopropane ring geometry and amide plane orientation .
  • DFT calculations : Compare experimental NMR chemical shifts with computational predictions (e.g., using Gaussian or ORCA) to validate stereoelectronic effects .
  • Dynamic NMR : Analyze variable-temperature NMR to detect hindered rotation in the N-benzyl or cyclopropylethyl groups, which may explain spectral discrepancies .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic analysis :

  • Leaving group stability : The chloro group’s electronegativity enhances its displacement by nucleophiles (e.g., thiols or amines).
  • Steric effects : The cyclopropylethyl group may hinder backside attack, favoring Sₙ1 pathways in polar solvents.
  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates and rate-determining steps .

Q. How does computational modeling predict the compound’s potential as a protease inhibitor?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the acetamide’s electrophilic carbonyl and protease active sites.
  • MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., serine or cysteine) .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. benzyl) with inhibitory activity using datasets from related acetamides .

Data Contradiction and Validation

Q. When crystallographic data suggests planar amide geometry but NMR indicates restricted rotation, how should researchers reconcile these findings?

  • Resolution strategies :

  • Temperature-dependent crystallography : Collect data at multiple temperatures to observe conformational flexibility.
  • Torsional angle analysis : Compare X-ray-derived dihedral angles with NMR NOESY data to identify steric constraints from the cyclopropylethyl group .
  • Theoretical modeling : Calculate rotational barriers using molecular mechanics (e.g., MMFF94 force field) to quantify energy differences between conformers .

Tables for Key Data

Analytical Technique Key Peaks/Data Structural Insight
¹H NMR (CDCl₃)δ 1.2–1.5 (m, cyclopropyl CH₂)Confirms cyclopropane ring integrity
¹³C NMRδ 170.5 (C=O)Validates amide bond formation
IR1650 cm⁻¹ (C=O stretch)Excludes hydrolysis byproducts
X-rayC-Cl bond length: 1.79 ÅConfirms chloroacetamide geometry

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